molecular formula C11H16ClN3O2 B8054034 tert-Butyl 1-chloro-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate

tert-Butyl 1-chloro-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate

Cat. No.: B8054034
M. Wt: 257.72 g/mol
InChI Key: RSRILBYQNFZPOE-UHFFFAOYSA-N
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Description

tert-Butyl 1-chloro-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate: is a chemical compound belonging to the class of heterocyclic organic compounds. It features a fused ring structure containing nitrogen atoms, which is characteristic of imidazo[1,5-a]pyrazine derivatives. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-chloro-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate typically involves multiple steps, starting from simpler organic precursors. One common synthetic route includes the cyclization of appropriate amines with chloroformates under acidic conditions. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the imidazo[1,5-a]pyrazine core.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or amines in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted imidazo[1,5-a]pyrazine derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 1-chloro-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate is used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological macromolecules makes it a useful tool in drug discovery and development.

Medicine: In the medical field, derivatives of this compound are being investigated for their therapeutic properties. They may serve as lead compounds in the development of new drugs for various diseases, including cancer and infectious diseases.

Industry: The compound's unique chemical properties make it suitable for use in the development of advanced materials and catalysts. Its applications in the chemical industry include the synthesis of polymers and other high-performance materials.

Mechanism of Action

The mechanism by which tert-Butyl 1-chloro-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate exerts its effects depends on its specific biological target. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular pathways involved can vary widely depending on the biological context and the specific derivatives being studied.

Comparison with Similar Compounds

  • Imidazo[1,5-a]pyrazine derivatives: These compounds share a similar fused ring structure but may differ in the substituents attached to the core.

  • Chloroformate esters: These compounds contain the chloroformate functional group but differ in the attached heterocyclic ring.

Uniqueness: tert-Butyl 1-chloro-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate is unique due to its specific combination of the tert-butyl group and the chloroformate ester attached to the imidazo[1,5-a]pyrazine core. This combination imparts distinct chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

tert-butyl 1-chloro-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O2/c1-11(2,3)17-10(16)14-4-5-15-7-13-9(12)8(15)6-14/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRILBYQNFZPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C=NC(=C2C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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